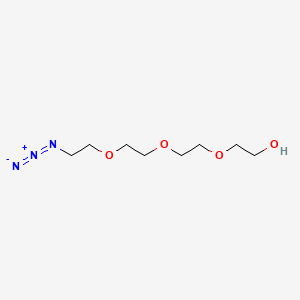
Azido-PEG4-alcohol
概要
説明
準備方法
合成経路: アジド-PEG4-アルコールはさまざまな経路で合成できますが、一般的な方法の1つは、PEGの主鎖にアジド基を導入することです。
反応条件: アジド基は、 、 、または 基を含む分子と を介して反応して、安定なトリアゾール結合を形成できます。
工業生産: 特定の工業生産方法は異なる場合がありますが、この化合物の合成には、通常、制御された条件下でのスケーラブルな反応が含まれます。
化学反応の分析
反応: アジド-PEG4-アルコールは、 や を含むさまざまな化学反応に関与します。
一般的な試薬と条件:
主要な生成物: 生成物は、関与する特定の反応相手と官能基によって異なります。
科学的研究の応用
化学: アジド-PEG4-アルコールは、PROTACの設計のための汎用性の高いリンカーとして役立ち、標的タンパク質の分解を可能にします。
生物学: 研究者はそれを用いて、E3ユビキチンリガーゼを特定のタンパク質標的に動員する二官能性分子を作成します。
医学: このリンカーに基づくPROTACは、標的療法に有望です。
業界: その用途は、創薬および開発にまで及びます。
作用機序
ユビキチン-プロテアソーム系: アジド-PEG4-アルコールは、E3リガーゼを動員することで標的タンパク質の分解を促進し、ユビキチン化とそれに続くプロテアソームによる分解につながります。
分子標的と経路: 特定の標的と経路は、PROTACの設計と目的のタンパク質によって異なります。
類似化合物との比較
独自性: アジド-PEG4-アルコールのユニークな特徴は、PEG主鎖、アジド官能基、およびクリックケミストリーとの適合性にあります。
類似化合物: その他の関連する化合物には、アジド-PEG5-スクシンイミジルカーボネート、Boc-NH-PEG11-C2-酸、およびDBCO-PEG4-DBCOが含まれます。
生物活性
Azido-PEG4-alcohol (CAS Number: 86770-67-4) is a compound that has gained significant attention in the fields of medicinal chemistry and bioconjugation due to its unique properties and applications, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is a heterobifunctional polyethylene glycol (PEG) derivative featuring an azide group and a terminal hydroxyl group. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The compound is characterized by its hydrophilic nature, which enhances solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H17N3O4 |
| Molecular Weight | 219.24 g/mol |
| Purity | ≥ 95% |
| Solubility | Miscible with water |
| Storage Conditions | -20°C, protected from light |
This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. The azide moiety allows for efficient conjugation with alkyne-containing partners through click chemistry, facilitating the formation of stable triazole linkages.
Key Mechanistic Insights:
- Targeted Protein Degradation : this compound enables the design of PROTACs that selectively degrade proteins implicated in various diseases, including cancer .
- Click Chemistry Applications : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for modular synthesis of complex biomolecules .
Research Findings
Numerous studies have highlighted the utility of this compound in various biological contexts:
- PROTAC Development : Research by Zhang et al. demonstrated the successful integration of this compound into PROTACs targeting BRD4, resulting in effective degradation of this oncogenic protein .
- Self-Immolative Linkers : A study explored self-immolative linkers similar to this compound, emphasizing the importance of linker design in optimizing drug release profiles .
- Bioconjugation Techniques : this compound has been employed for bioconjugation strategies that enhance drug delivery systems, particularly in targeted therapies .
Case Study 1: Targeting BRD4 with PROTACs
In a pivotal study, researchers synthesized a series of BRD4-targeting PROTACs using this compound as a linker. The resulting compounds exhibited potent degradation activity against BRD4 in cellular assays, demonstrating the efficacy of the azide-based strategy for targeted protein degradation.
Case Study 2: Click Chemistry for Drug Delivery
A recent investigation utilized this compound to develop a drug delivery system that employs click chemistry for site-specific drug release. The study illustrated how modifications to the alcohol group could enhance solubility and stability while maintaining bioactivity.
特性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYGQMGPFNSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404906 | |
| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-67-4 | |
| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















